2-[(3-Nitrophenyl)carbamoyl]benzoic acid
Description
Contextualization within Phthalamic Acid Chemistry
2-[(3-Nitrophenyl)carbamoyl]benzoic acid is a derivative of phthalamic acid, which is also known as 2-carbamoylbenzoic acid. nih.govstenutz.eu Phthalamic acids are monoamides of phthalic acid, and their synthesis is a fundamental topic in organic chemistry. The most common synthetic route to these compounds involves the reaction of phthalic anhydride (B1165640) with an amine. researchgate.net
In the case of this compound, the synthesis is achieved through the nucleophilic attack of 3-nitroaniline (B104315) on phthalic anhydride. evitachem.com This reaction opens the anhydride ring to form the corresponding phthalamic acid derivative. The reaction is typically conducted in an organic solvent like acetic acid or ethanol (B145695) under controlled temperature conditions to ensure optimal yield and purity. evitachem.com The study of phthalamic acids, including their formation, stability, and intramolecular reactions, is significant for understanding reaction mechanisms and the behavior of dicarboxylic acid monoamides.
Structural Classification as an N-Substituted Benzoic Acid Derivative
Structurally, this compound is classified as an N-substituted benzoic acid derivative. evitachem.com Benzoic acid and its derivatives are a broad class of compounds with wide-ranging applications and academic interest. researchgate.net The "N-substituted" designation specifies that a substituent—in this instance, the 3-nitrophenyl group—is attached to the nitrogen atom of the amide functional group.
The key structural features of the molecule are:
A benzoic acid moiety, which includes a carboxyl group (-COOH) attached to a benzene (B151609) ring.
A carbamoyl group (-CONH-), also known as an amide linkage, connecting the two aromatic rings.
A 3-nitrophenyl group, which is a benzene ring substituted with a nitro group (-NO₂) at the meta position. evitachem.com
This specific arrangement of functional groups, particularly the presence of the electron-withdrawing nitro group on the phenyl ring, influences the compound's electronic properties, reactivity, and potential for further chemical transformations. evitachem.com
Academic Significance as a Model Compound and Synthetic Intermediate in Organic Synthesis Research
In the realm of academic research, this compound serves primarily as a model compound and a versatile synthetic intermediate. evitachem.com Its well-defined structure makes it useful for studying the influence of specific functional groups on molecular properties and reaction outcomes.
As a synthetic intermediate, it is a valuable building block for creating more complex organic molecules. evitachem.com The functional groups present in the molecule offer several sites for chemical modification:
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This transformation yields a new derivative with different chemical properties and potential applications. evitachem.com
Reactions of the Carboxylic Acid : The carboxylic acid group can undergo esterification, amidation, or conversion to an acid chloride, allowing for the attachment of various other molecular fragments.
Hydrolysis : The amide bond can be cleaved under acidic or basic conditions to regenerate the parent amine (3-nitroaniline) and phthalic acid. evitachem.com
The compound and its analogs have been explored in medicinal chemistry research due to structural similarities with other biologically active compounds. evitachem.com While this article does not detail specific biological activities, its role as a scaffold in the synthesis of compounds for such investigations underscores its academic importance. evitachem.com
Chemical Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 19336-84-6 |
| Molecular Formula | C₁₄H₁₀N₂O₅ |
| Molecular Weight | 286.24 g/mol |
| Appearance | Crystalline Solid |
| Melting Point | ~191 °C |
Data sourced from multiple references. evitachem.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitrophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(11-6-1-2-7-12(11)14(18)19)15-9-4-3-5-10(8-9)16(20)21/h1-8H,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQPOZILUGWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325144 | |
| Record name | MLS000757200 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19336-84-6 | |
| Record name | MLS000757200 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | MLS000757200 | |
| Source | EPA DSSTox | |
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| Record name | 3'-NITROPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reaction Mechanisms and Kinetic Studies in the Formation of 2 3 Nitrophenyl Carbamoyl Benzoic Acid
Nucleophilic Addition Mechanisms of Aniline (B41778) Derivatives to Phthalic Anhydride (B1165640)
The fundamental mechanism for the formation of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid involves the nucleophilic addition of the 3-nitroaniline (B104315) to one of the carbonyl groups of phthalic anhydride. evitachem.comkhanacademy.org The process can be described in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phthalic anhydride. youtube.commasterorganicchemistry.com This initial attack is the key bond-forming step.
Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the breaking of the carbon-oxygen pi bond (C=O), with the electrons moving to the oxygen atom. This results in the formation of a transient, negatively charged tetrahedral intermediate. khanacademy.orgmasterorganicchemistry.com
Ring Opening: The unstable tetrahedral intermediate collapses. The cyclic anhydride ring opens up as the carbonyl group is reformed, leading to the formation of the stable amide product, this compound.
Role of Solvent Effects on Reaction Kinetics and Yields
In pure glacial acetic acid, the reaction proceeds through two main pathways: a second-order nucleophilic reaction of the aniline with phthalic anhydride (aminolysis) and a pseudo-first-order reaction of the solvent with the anhydride (acetolysis). nih.govresearchgate.net Kinetic studies on the analogous reaction with aniline show a significant temperature dependence for both pathways.
Apparent second-order rate constants (k(n)(app)) for the aminolysis and pseudo-first-order rate constants (k(s)) for the acetolysis of phthalic anhydride (PAn) in pure glacial acetic acid (AcOH) are presented below. nih.govresearchgate.net
| Temperature (°C) | k(n)(app) (M⁻¹ s⁻¹) | k(s) (x 10⁻⁴ s⁻¹) |
| 30 | 6.30 | 16.5 |
| 50 | 7.56 | 107 |
Data derived from kinetic studies on the reaction of aniline with phthalic anhydride in glacial acetic acid. nih.govresearchgate.net
The data indicates that while the rate of aminolysis shows a modest increase with temperature, the rate of the competing acetolysis reaction increases much more dramatically. nih.gov
The use of mixed solvent systems introduces further complexity and control over the reaction kinetics. Studies using mixtures of glacial acetic acid (AcOH) with aprotic solvents like acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (B95107) (THF) reveal non-linear effects on the reaction rates. nih.govresearchgate.net
Acetic Acid-Acetonitrile (AcOH-CH₃CN): As the content of acetonitrile in the mixed solvent increases, the apparent second-order rate constant for aminolysis (k(n)(app)) decreases, while the pseudo-first-order rate constant for acetolysis (k(s)) initially decreases to a minimum at 50% v/v CH₃CN before increasing again. nih.govresearchgate.net
Acetic Acid-Tetrahydrofuran (AcOH-THF): In this system, the aminolysis rate constant (k(n)(app)) shows a maximum value at a THF concentration of 40-60% v/v. Conversely, the acetolysis rate (k(s)) reaches a minimum at a THF concentration of 60-70% v/v. nih.govresearchgate.net
| Solvent System | % Aprotic Solvent (v/v) | k(n)(app) (M⁻¹ s⁻¹) | k(s) (x 10⁻⁴ s⁻¹) |
| AcOH-CH₃CN | 1% | 5.84 | 35.1 |
| 50% | - | 4.40 (minimum) | |
| 80% | 7.56 | 12.4 | |
| AcOH-THF | 40-60% | 17.5 - 15.6 (maximum) | - |
| 60-70% | - | ~0 - 1.2 (minimum) |
Data from studies at 35°C on the reaction of aniline with phthalic anhydride. nih.govresearchgate.net
These findings highlight that the solvent composition can be tuned to significantly favor the desired aminolysis reaction over the competing acetolysis. nih.gov
Determination of Thermodynamic and Activation Parameters (ΔH, ΔS) for Reaction Pathways**
Thermodynamic and activation parameters provide insight into the energy barriers and molecular ordering of the transition states for the reaction pathways. For the reaction of aniline with phthalic anhydride in glacial acetic acid, these parameters have been determined. nih.gov
| Reaction Pathway | Parameter | Value |
| Acetolysis (k(s)) | ΔH* (Enthalpy of Activation) | 15.3 ± 1.2 kcal mol⁻¹ |
| ΔS* (Entropy of Activation) | -20.1 ± 3.8 cal K⁻¹ mol⁻¹ | |
| Aminolysis (k(n)(app)) | ΔH* (Enthalpy of Activation) | 1.1 ± 0.5 kcal mol⁻¹ |
| ΔS* (Entropy of Activation) | -51.2 ± 1.7 cal K⁻¹ mol⁻¹ |
Data for the reaction of aniline with phthalic anhydride in glacial acetic acid. nih.gov
The low enthalpy of activation (ΔH) for the aminolysis pathway suggests a very small energy barrier for this reaction. nih.gov The large negative entropy of activation (ΔS) indicates a highly ordered transition state, consistent with two reactant molecules (aniline and phthalic anhydride) combining into a single activated complex. nih.govrsc.org In contrast, the acetolysis pathway has a significantly higher energy barrier. nih.gov
Identification and Spectroscopic Characterization of Reaction Intermediates (e.g., Isoimide)
While the primary product is the N-arylphthalamic acid, subsequent reactions can occur, particularly cyclization to form an N-arylphthalimide. This cyclization can proceed through a transient and labile intermediate known as an isoimide (B1223178) (specifically, an O-acyl isoimide). nih.gov The isoimide is an isomer of the imide where the nitrogen atom is bonded to the ring via a C=N double bond, and the carbonyl group is exocyclic.
The formation of such elusive intermediates can be difficult to observe, but under specific conditions, such as within the confined space of a cavitand, they can be stabilized and characterized using conventional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov IR spectroscopy is particularly useful for identifying the isoimide structure, which exhibits a characteristic carbonyl (C=O) absorption band at a different frequency from the corresponding imide. For example, structurally related isoimides have shown C=O absorption bands in the range of 1766-1771 cm⁻¹. nih.gov In the context of the synthesis of this compound, the formation of the corresponding N-(3-nitrophenyl)phthalic isoimide is a potential side reaction or a transient step on the pathway to N-(3-nitrophenyl)phthalimide, especially under dehydrating conditions.
Elucidation of Optimal Reaction Conditions for Maximizing N-Arylphthalamic Acid Yield
Based on kinetic and mechanistic studies, optimal conditions for maximizing the yield of N-arylphthalamic acids, such as this compound, can be determined. The goal is to enhance the rate of the nucleophilic addition of the amine while suppressing competing reactions.
Solvent Choice: The use of a mixed solvent system of glacial acetic acid and tetrahydrofuran (THF) appears highly advantageous. A composition of 60-70% v/v THF minimizes the rate of acetolysis (k(s)), the primary side reaction involving the solvent. nih.govresearchgate.net
Maximizing Aminolysis: Within the AcOH-THF system, the rate of the desired aminolysis reaction (k(n)(app)) is maximized at a THF concentration of 40-60% v/v. nih.govresearchgate.net
Temperature Control: While higher temperatures increase reaction rates, the rate of the competing acetolysis in pure acetic acid increases more sharply with temperature than the desired aminolysis. nih.gov Therefore, moderate temperatures are preferable to maintain a high selectivity for the N-arylphthalamic acid product.
By selecting a mixed solvent of approximately 60% THF in glacial acetic acid and maintaining a moderate temperature, the reaction conditions are optimized to favor the formation of the desired N-arylphthalamic acid with high yield and purity. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 3 Nitrophenyl Carbamoyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of 2-[(3-nitrophenyl)carbamoyl]benzoic acid. By analyzing the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
In the ¹H NMR spectrum, the aromatic protons of the two distinct phenyl rings would exhibit characteristic chemical shifts and splitting patterns. The protons on the phthalic acid moiety and the 3-nitrophenyl group would resonate in different regions of the spectrum due to the varying electron-withdrawing and -donating effects of the substituent groups. The amide proton (-NH-) would typically appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the carboxylic acid and amide groups would be expected to resonate at the downfield end of the spectrum. The carbons of the aromatic rings would appear in the intermediate region, with their specific chemical shifts influenced by the attached functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165.0 - 175.0 |
| Amide (-CONH-) | 8.0 - 9.5 | 160.0 - 170.0 |
| Aromatic Protons | 7.0 - 8.5 | 110.0 - 150.0 |
Note: The predicted chemical shift ranges are general and can be influenced by solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic fingerprint of the functional groups present in this compound.
The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the O-H group of the carboxylic acid, the N-H group of the amide, and the C=O groups of both the carboxylic acid and the amide. The aromatic C-H and C=C stretching vibrations would also be prominent. The presence of the nitro group (-NO₂) would be confirmed by its characteristic symmetric and asymmetric stretching vibrations.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations and the C-C backbone of the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 (broad) |
| Amide (-NH) | N-H Stretch | 3500 - 3300 |
| Carbonyl (C=O) | C=O Stretch (acid and amide) | 1750 - 1650 |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Precision and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of this compound, which has a molecular formula of C₁₄H₁₀N₂O₅ and a monoisotopic mass of 286.0590 g/mol . evitachem.com This high level of accuracy allows for the unambiguous confirmation of the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact or other ionization techniques, the molecule will break apart in a predictable manner. The analysis of these fragment ions can help to piece together the molecular structure, confirming the connectivity of the benzoic acid, amide, and nitrophenyl moieties. Common fragmentation pathways could include the loss of a hydroxyl group, a water molecule, the nitro group, or cleavage of the amide bond.
X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis
While spectroscopic methods provide a wealth of information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive proof of its three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined.
Theoretical and Computational Chemistry Investigations of 2 3 Nitrophenyl Carbamoyl Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid. These computational methods provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov
For aromatic carboxylic acids and their derivatives, DFT calculations can determine a range of global reactivity descriptors. These descriptors, including chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), offer a quantitative framework for understanding the molecule's behavior in chemical reactions. researchgate.netresearchgate.net
Chemical Potential (μ) indicates the tendency of electrons to escape from the system.
Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. researchgate.net It is directly related to the HOMO-LUMO gap. researchgate.net
Global Softness (S) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
Calculations performed on structurally related nitro-substituted aromatic compounds using DFT at the B3LYP/6-311G(d,p) level of theory show that the presence of a nitro group tends to lower the HOMO-LUMO energy gap, suggesting increased reactivity. nih.gov The nitro group acts as an electron-withdrawing group, influencing the electron density distribution across the molecule and affecting its interaction with other chemical species. nih.gov
| Quantum Chemical Descriptor | Definition | Significance in Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. wikipedia.org |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. researchgate.net |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net Hard molecules have a large energy gap. researchgate.net |
| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the global electrophilic nature of the molecule. |
Density Functional Theory (DFT) Studies for Conformational Analysis and Stability
Density Functional Theory (DFT) is a powerful computational tool for investigating the three-dimensional structure and relative stability of different conformers of this compound. By optimizing the molecular geometry, DFT methods such as B3LYP with the 6-31G(d,p) basis set can identify the lowest energy (most stable) conformation of the molecule. researchgate.net
The conformational landscape of this molecule is primarily defined by the rotational freedom around several key single bonds:
The bond connecting the benzoic acid ring to the carbamoyl nitrogen.
The bond between the carbamoyl carbon and the nitrophenyl ring's nitrogen.
These rotations give rise to different spatial arrangements of the two aromatic rings and the amide linkage. DFT calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure. This analysis reveals the energy barriers between different conformers and identifies the most stable structures.
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, calculated by DFT often show good agreement with experimental data from X-ray crystallography, validating the computational approach. researchgate.net
| Parameter | Description | Influence on Stability |
|---|---|---|
| Dihedral Angle (Carboxyl-Ring) | Rotation of the carboxylic acid group relative to the benzoic ring. | Affects planarity and potential for intermolecular interactions. |
| Dihedral Angle (Amide Linkage) | Twist between the benzoic ring and the nitrophenyl ring around the C-N bonds. | Determines the overall shape (e.g., planar vs. twisted) and steric hindrance. |
| Intramolecular H-Bond Length | Distance between the amide hydrogen and the carboxyl oxygen (or vice versa). | Shorter distances indicate stronger hydrogen bonds, leading to greater conformational stability. |
| Relative Energy | Energy of a conformer relative to the most stable conformer. | Lower relative energy indicates a more stable and more populated conformation at equilibrium. |
Computational Modeling of Reaction Pathways and Transition States in its Formation
The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride (B1165640) with 3-nitroaniline (B104315). Computational modeling, using methods like DFT, can be employed to investigate the detailed mechanism of this reaction, including the identification of intermediates, transition states, and the calculation of activation energies.
The reaction is proposed to proceed via a nucleophilic acyl substitution mechanism:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 3-nitroaniline on one of the carbonyl carbons of phthalic anhydride. This is typically the rate-determining step.
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Ring Opening: The anhydride ring opens, resulting in the formation of the final phthalamic acid product.
Computational studies can model this pathway by calculating the energies of the reactants, intermediates, transition states, and products. Transition state theory allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.
DFT calculations can precisely map the geometry of the transition state structure, providing a snapshot of the bond-breaking and bond-forming processes. For the reaction between phthalic anhydride and anilines, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl carbon-oxygen bond within the anhydride ring.
Kinetic studies on the hydrolysis of phthalic anhydride and its derivatives show that the reaction is sensitive to the electronic nature of the nucleophile, which is consistent with the proposed mechanism. researchgate.net Computational models can further quantify these electronic effects by calculating how substituents on the aniline (B41778) ring (like the nitro group) affect the nucleophilicity of the amino group and the stability of the transition state.
| Reaction Step | Description | Key Computational Data |
|---|---|---|
| Reactants | Phthalic Anhydride + 3-Nitroaniline | Optimized ground state energies and geometries. |
| Transition State (TS) | Structure corresponding to the maximum energy point along the reaction coordinate. | Imaginary vibrational frequency, geometry of forming/breaking bonds, activation energy (Ea). |
| Intermediate | Tetrahedral species formed after nucleophilic attack. | Optimized geometry and relative energy. |
| Product | This compound | Optimized ground state energy and calculation of reaction enthalpy (ΔH). |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in a condensed phase, such as in solution. nih.gov For this compound, MD simulations can provide critical insights into its behavior in different solvents, revealing how it interacts with solvent molecules and with other solute molecules.
In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.
Key aspects that can be investigated with MD simulations include:
Solvation Structure: MD can reveal how solvent molecules (e.g., water, DMSO) arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom, highlighting specific interactions like hydrogen bonds between the carboxylic acid or amide groups and the solvent.
Intermolecular Interactions: The simulations can model how multiple molecules of this compound interact with each other in solution. This includes identifying and quantifying intermolecular hydrogen bonds (e.g., between the carboxylic acid groups of two molecules to form dimers) and π-π stacking interactions between the aromatic rings. nih.gov
Aggregation Behavior: By simulating a system with multiple solute molecules, MD can predict whether the compound has a tendency to aggregate or self-assemble in solution. mdpi.com The formation of aggregates is driven by a balance of intermolecular forces, including hydrogen bonding and hydrophobic interactions. mdpi.com
Conformational Dynamics: Unlike static quantum chemical calculations, MD simulations show how the molecule's conformation changes over time in solution. This provides information on the flexibility of the molecule and the timescales of transitions between different stable conformers identified by DFT.
These simulations are crucial for bridging the gap between theoretical calculations on a single molecule in the gas phase and its actual behavior in a real-world chemical or biological environment.
In Silico Approaches for Molecular Design and Scaffold Optimization
The core structure of this compound serves as a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. In silico approaches, which are computational methods for drug discovery, are extensively used to guide the optimization of this scaffold to enhance biological activity and selectivity for a specific target. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of the this compound scaffold, a QSAR model can be built by synthesizing a library of analogs with different substituents and measuring their biological activity. The model can then predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into how steric and electrostatic fields of the molecules influence their activity. mdpi.comresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. nih.gov For derivatives based on the this compound scaffold, docking studies can be used to understand how modifications to the structure affect its binding affinity and interaction with key amino acid residues in the active site of a target enzyme or receptor. nih.govresearchgate.net The results can guide the design of new analogs with improved binding, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing the structures of known active compounds based on the this compound scaffold, a pharmacophore model can be generated. This model can then be used to screen large virtual databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
These in silico tools accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, making the design of new drugs more efficient and cost-effective.
Derivatization Strategies and Chemical Transformations of 2 3 Nitrophenyl Carbamoyl Benzoic Acid
Cyclization Reactions to Form N-(3-Nitrophenyl)phthalimide
The intramolecular cyclization of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, a derivative of phthalamic acid, yields N-(3-Nitrophenyl)phthalimide. This transformation is a dehydration reaction that results in the formation of a five-membered imide ring.
The cyclization of phthalamic acids, such as this compound, to their corresponding phthalimides is fundamentally a dehydration process. cdnsciencepub.comorganic-chemistry.org This reaction can be induced under various conditions, with thermal and acid-catalyzed methods being the most common.
The mechanism under acidic conditions typically involves the protonation of the carboxylic acid hydroxyl group, making it a better leaving group (water). The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule and a proton leads to the formation of the stable phthalimide (B116566) ring.
Heating is a common method to effect this cyclization. cdnsciencepub.com For instance, heating phthalamic acid derivatives can lead to the formation of the corresponding phthalimide. cdnsciencepub.com In some cases, the reaction is carried out in a high-boiling solvent to facilitate the removal of water. Esters of phthalamic acids are also known to readily cyclize to form phthalimides. cdnsciencepub.com
| Condition | Reagents/Method | General Outcome | Reference |
| Thermal | Heating, often above the melting point or in a high-boiling solvent. | Formation of phthalimide via intramolecular condensation. | cdnsciencepub.com |
| Acid Catalysis | Treatment with a strong acid (e.g., sulfuric acid) and heat. | Promotes dehydration by protonating the carboxylic acid. | rushim.ru |
| Anhydride (B1165640) Formation | Use of dehydrating agents like acetic anhydride. | Formation of a mixed anhydride intermediate that readily cyclizes. | researchgate.net |
This table presents generalized conditions for the cyclization of phthalamic acids.
When dealing with substituted phthalamic acids, the regioselectivity of the cyclization can become a factor. In the case of this compound, there is only one possible phthalimide product, N-(3-Nitrophenyl)phthalimide. However, if the phthalic acid moiety itself were substituted, the position of the substituent could influence the ease of cyclization and potentially lead to isomeric products if the starting material is not a pure isomer. For instance, in the nitration of phthalic anhydride, a mixture of 3-nitro and 4-nitro isomers is typically formed. youtube.comsciencemadness.orggoogle.com If such a mixture of substituted phthalamic acids were used, a corresponding mixture of phthalimide products would be expected. The electronic nature of substituents on the phthalic acid ring can influence the electrophilicity of the carbonyl carbons, thereby affecting the rate and regioselectivity of the intramolecular nucleophilic attack by the amide nitrogen.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a prime site for derivatization through esterification and amidation reactions.
Esterification is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.org This is an equilibrium process, and the removal of water can drive the reaction towards the formation of the ester. For example, 3-nitrobenzoic acid can be esterified with methanol (B129727) using sulfuric acid as a catalyst. libretexts.org
Amidation of the carboxylic acid group to form a new amide bond is also possible. However, the direct reaction of a carboxylic acid with an amine is often difficult and requires harsh conditions. youtube.com Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Reduction Reactions of the Nitro Groups to Corresponding Amino Functionalities
The nitro group on the phenyl ring of this compound can be reduced to a primary amino group, yielding 2-[(3-aminophenyl)carbamoyl]benzoic acid. This transformation is a key step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed for this purpose. evitachem.comyoutube.com
Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com This method is generally efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Another common approach is the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2) in hydrochloric acid. commonorganicchemistry.comyoutube.com These methods are often mild enough to avoid the reduction of other functional groups. commonorganicchemistry.com
For compounds with multiple nitro groups, selective reduction can be achieved using specific reagents. Sodium sulfide (B99878) (Na2S) or sodium polysulfide (Na2Sx) are known for their ability to selectively reduce one nitro group in a polynitroaromatic compound. stackexchange.comechemi.com
| Reducing System | Typical Conditions | Selectivity/Notes | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Nickel | Highly efficient for both aromatic and aliphatic nitro groups. Can sometimes affect other reducible groups. | commonorganicchemistry.com |
| Metal in Acid | Fe/AcOH, Zn/AcOH, SnCl₂/HCl | Provides a mild method for reducing nitro groups to amines, often in the presence of other reducible groups. | commonorganicchemistry.com |
| Sodium Sulfide | Na₂S or Na₂Sₓ in aqueous or alcoholic solution | Can be used for the selective reduction of one nitro group in polynitro compounds (Zinin reduction). | stackexchange.comechemi.com |
| Sodium Borohydride | NaBH₄ with a catalyst (e.g., Ni(PPh₃)₄) | NaBH₄ alone does not typically reduce nitro groups, but its reactivity can be enhanced with a transition metal catalyst. | jsynthchem.com |
This table provides an overview of common methods for the reduction of aromatic nitro groups.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings (e.g., Halogenation, Additional Nitration)
Further functionalization of the two aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
The substituents on the molecule are:
-COOH (carboxyl group): A deactivating, meta-directing group.
-CONH- (amide linkage): The carbonyl group is deactivating and meta-directing towards the benzoic acid ring. The nitrogen atom, while having a lone pair, has its electron-donating ability diminished by the adjacent carbonyl and the 3-nitrophenyl group.
-NO₂ (nitro group): A strongly deactivating, meta-directing group.
Given that all the major functional groups are deactivating and meta-directing, any further electrophilic substitution, such as nitration or halogenation, would be expected to be challenging and require forcing conditions. The substitution would likely occur at the positions meta to the existing deactivating groups. For instance, nitration of benzoic acid with a mixture of nitric and sulfuric acids yields primarily m-nitrobenzoic acid. rushim.ru Similarly, the nitration of phthalic anhydride results in a mixture of 3-nitro and 4-nitrophthalic acids. youtube.com
Halogenation of such deactivated rings can be achieved using reagents like N-halosuccinimides (NCS or NBS) often in the presence of a catalyst. researchgate.netmt.com The reaction would likely proceed at the positions least deactivated by the existing electron-withdrawing groups.
Modifications and Functionalization at the Amide Linkage
The amide bond in this compound, while generally stable, can undergo specific chemical transformations.
Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield phthalic acid and 3-nitroaniline (B104315). evitachem.comlibretexts.org This reaction is often slow and may require heating. libretexts.orgumich.edu The hydrolysis of phthalamic acids has been shown to be catalyzed by the neighboring carboxylic acid group in an intramolecular fashion. researchgate.netacs.org
Transamidation: While less common, transamidation reactions, where the amine portion of the amide is exchanged, can sometimes be achieved, although they often require harsh conditions or catalytic activation. nih.gov
Advanced Research Applications of 2 3 Nitrophenyl Carbamoyl Benzoic Acid and Its Derivatives in Materials Science and Supramolecular Chemistry
Utilization as Monomeric Units or Precursors in Polymer Synthesis
While specific polymers incorporating 2-[(3-Nitrophenyl)carbamoyl]benzoic acid as a monomeric unit are not extensively documented in dedicated research, its structure is inherently suited for this purpose. The presence of both a carboxylic acid and an amide linkage provides reactive handles for polymerization reactions. The nitro group can also be chemically modified, for instance, reduced to an amine, to create different types of monomers. This adaptability makes it a plausible candidate for the synthesis of specialty polymers where the introduction of aromatic and nitro functional groups is desired to tailor properties such as thermal stability, solubility, or optical characteristics.
The synthesis of this compound typically involves the reaction of phthalic anhydride (B1165640) with 3-nitroaniline (B104315). evitachem.com Phthalic anhydride itself is a common precursor in the production of polymers, including polyesters and alkyd resins. The nitration of phthalic anhydride to form nitrophthalic anhydride is a known industrial process, which can then be used to produce derivatives like this compound. google.com
Application in the Development of Luminescent Materials
The application of this compound in luminescent materials is an area of potential rather than established use. The core structure contains aromatic rings which can be part of a larger chromophore system. However, nitroaromatic compounds are often fluorescence quenchers, which would diminish luminescence. For this compound to be used in luminescent materials, it would likely require modification, such as the reduction of the nitro group to an amino group, which can be part of a fluorophore. Derivatives of its precursor, 3-nitrophthalic acid, are used as intermediates in the synthesis of some dyes and pigments. printtechhealthcare.com This suggests that the broader class of molecules has relevance in the field of colored and potentially luminescent materials.
Role as a Scaffold for the Construction of Complex Organic Architectures
As a derivative of phthalic acid, this compound serves as a valuable scaffold in organic synthesis. It is considered a building block for creating more complex molecules. evitachem.com The differential reactivity of the carboxylic acid, the amide, and the nitro group allows for sequential and selective chemical transformations. For example, the carboxylic acid can be converted to esters or amides, while the nitro group can be reduced to an amine, which can then undergo a wide range of reactions. This versatility makes it a useful starting material for the synthesis of complex heterocyclic systems or molecules with specific functionalities for applications in medicinal chemistry or materials science.
Exploration in Supramolecular Assembly and Host-Guest Chemistry
The structure of this compound contains key features for participating in supramolecular assembly. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimeric structures in the solid state. The amide linkage also provides hydrogen bond donor and acceptor sites. These interactions, combined with π-π stacking of the aromatic rings, can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. While specific host-guest systems based on this compound are not detailed in the literature, its ability to engage in multiple non-covalent interactions makes it a candidate for designing molecular receptors or components of self-assembling materials.
Application in Catalysis Research, including Ligand Design and Organocatalysis
In the realm of catalysis, this compound could serve as a precursor for ligand synthesis. The modification of the existing functional groups can lead to the creation of chelating agents for metal catalysts. For instance, the reduction of the nitro group to an amine and subsequent reaction to introduce other donor atoms could yield a multidentate ligand. The carboxylic acid group could also act as a coordinating site. While there is no specific research detailing its direct use as an organocatalyst, the presence of both acidic and basic (after modification) functionalities within the same molecule opens up possibilities for its exploration in bifunctional organocatalysis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
